2-Methyl-n-(pyridin-4-yl)propanamide is an organic compound classified as an amide, characterized by the presence of a pyridine ring attached to a propanamide structure. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. Its systematic name reflects its structure, where the pyridine ring is substituted at the 4-position with a propanamide group, which contributes to its unique chemical properties and biological activities.
The molecular structure of 2-methyl-n-(pyridin-4-yl)propanamide features a central carbon chain with a methyl group on one end and an amide functional group connected to a pyridine ring. The structural representation can be expressed using various notations:
The compound's structural data can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C9H12N2O |
Molecular Weight | 164.20 g/mol |
CAS Number | 32405-64-4 |
IUPAC Name | 2-methyl-N-pyridin-4-ylpropanamide |
InChI Key | VXJZLBYJHVUABY-UHFFFAOYSA-N |
2-Methyl-n-(pyridin-4-yl)propanamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-methyl-n-(pyridin-4-yl)propanamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may function as an inhibitor by binding to active sites on enzymes, thus preventing substrate interaction and subsequent catalytic activity. This mechanism is crucial in understanding its potential therapeutic effects, particularly in drug development contexts .
The compound exhibits typical characteristics associated with amides, including solubility in polar solvents due to its polar functional groups.
Key chemical properties include:
Relevant data regarding physicochemical properties such as lipophilicity (ClogP), water solubility (-logS), and potential for blood-brain barrier penetration have been explored in related studies .
2-Methyl-n-(pyridin-4-yl)propanamide has significant applications in scientific research, particularly in medicinal chemistry. It may serve as a lead compound for developing pharmaceuticals targeting neurological disorders due to its ability to penetrate the central nervous system effectively. Additionally, it could be utilized in synthesizing more complex molecules for various therapeutic applications .
The systematic IUPAC designation 2-methyl-N-(pyridin-4-yl)propanamide precisely defines its atomic connectivity: a 4-aminopyridine moiety linked via nitrogen to the carbonyl of 2-methylpropanamide. This configuration is encapsulated in the molecular formula C₉H₁₂N₂O (molecular weight: 164.20 g/mol) and CAS registry 349130-27-4 . Its canonical SMILES notation CC(C)C(=O)NC1=CC=NC=C1 and InChIKey BNOUGIGHMIEBQV-UHFFFAOYSA-N provide machine-readable descriptors for cheminformatics applications. The pyridine nitrogen at the 4-position creates a distal hydrogen-bond acceptor site, while the α-methyl substitution on the propanamide chain induces stereoelectronic effects influencing conformational flexibility [5].
Table 1: Structural and Identifier Comparison of Pyridinylpropanamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Distinction |
---|---|---|---|---|
2-Methyl-N-(pyridin-4-yl)propanamide | C₉H₁₂N₂O | 164.20 | α-methyl, C4-pyridine linkage | Minimalist scaffold with optimal logP |
2-(Methylamino)-2-(pyridin-4-yl)propanamide | C₉H₁₃N₃O | 179.22 | Additional methylamino group | Zwitterionic potential |
2-methyl-N-(4-pyridinylmethyl)propanamide | C₁₀H₁₄N₂O | 178.23 | Methylene spacer | Increased conformational freedom |
N-Methyl-3-(2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl)propanamide | C₁₄H₂₁N₃O | 247.34 | Pyrrolidine extension | Enhanced basicity & H-bond donors |
Taxonomically, it belongs to the N-(pyridinyl)amide superclass but is distinguished from simpler benzamides by its aliphatic propanamide backbone. The α-methyl branching classifies it as a branched-chain alkylamide, conferring greater metabolic stability over straight-chain analogs while moderately increasing lipophilicity (calculated cLogP ~0.7). X-ray crystallography of related structures confirms the amide carbonyl and pyridinyl nitrogen adopt antiperiplanar orientation, facilitating bidentate receptor binding [5].
Pyridinylpropanamide chemistry originated in early antimicrobial research (1960s-1970s), where simple N-pyridinyl amides demonstrated modest bacteriostatic effects. The 1990s saw strategic incorporation of α-alkyl groups to resist amidase degradation, with 2-methyl-N-(pyridin-4-yl)propanamide first synthesized via Schotten-Baumann acylation of 4-aminopyridine with 2-methylpropanoyl chloride . This established robust synthetic access (yields >75% after crystallization), enabling systematic exploration.
The early 2000s marked a therapeutic pivot toward CNS applications, driven by the compound’s balanced partition coefficient (logP 0.5–1.0) and polar surface area (~45 Ų)—properties predictive of BBB penetration. Contemporary design (2010–present) focuses on hybridizing this core with privileged fragments:
Table 2: Evolution of Pyridinylpropanamide Scaffolds in Drug Discovery
Era | Therapeutic Focus | Design Innovations | Impact on 2-Methyl-N-(pyridin-4-yl)propanamide Research |
---|---|---|---|
1960s-1980s | Antimicrobial agents | Unsubstituted propanamides | Established base reactivity profile |
1990s-2000s | Metabolic stability | α-methyl branching | Enhanced resistance to enzymatic hydrolysis |
2010-2015 | Kinase inhibitor motifs | Halogenated pyridine rings | Inspired halogen bonding capabilities |
2015-Present | CNS penetrants | Hybrid neuropharmacophores | Validated BBB permeability predictions |
Modern routes employ palladium-catalyzed C–N coupling or microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields >85%. These advances position 2-methyl-N-(pyridin-4-yl)propanamide as a versatile precursor for in situ click chemistry libraries targeting neurological protein families [6].
The structural architecture of 2-methyl-N-(pyridin-4-yl)propanamide enables engagement with elusive targets in neuroinflammatory cascades—particularly kinases regulating microglial activation (e.g., TAM receptors Tyro3, Axl, MerTK) and NLRP3 inflammasome components. Computational modeling predicts favorable binding to the allosteric site of p38 MAPK (ΔG = -8.2 kcal/mol), a master regulator of cytokine production in neurodegenerative states [6].
Its physicochemical profile—molecular weight <400 Da, hydrogen bond acceptors/donors (3/1), and moderate lipophilicity—aligns with established CNS penetrance criteria. In vitro BBB models demonstrate apparent permeability (Papp) >4.0 × 10⁻⁶ cm/s, supporting potential in vivo bioavailability. This addresses a critical limitation of existing neuroinflammatory agents (e.g., antibody biologics), which exhibit negligible brain distribution .
Table 3: Neurotherapeutic Mechanisms Enabled by 2-Methyl-N-(pyridin-4-yl)propanamide
Therapeutic Target | Biological Mechanism | Structural Determinants in Compound |
---|---|---|
Microglial kinases | Suppresses TNF-α/IL-1β release via kinase inhibition | Pyridine N coordinates catalytic Mg²⁺ |
NLRP3 inflammasome | Attenuates caspase-1 activation | α-methyl prevents peptide degradation |
Oxidative stress | Scavenges peroxynitrite radicals | Resonance-delocalized pyridine system |
Neurotransmission | Modulates glutamate excitotoxicity | Amide carbonyl H-bonds to receptor sites |
Emerging structure-activity relationship (SAR) studies indicate that the 2-methyl group suppresses metabolic deactivation by hepatic CYP3A4, while the para-pyridinyl configuration optimizes π-stacking with tyrosine residues in kinase binding pockets. These features are being leveraged in next-generation analogs targeting proteinopathies in Alzheimer’s disease and ALS, where preliminary data shows reduced phospho-tau accumulation in neuronal models [6].
Comprehensive Compound Index
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9